3-((1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
Description
Chemical Structure:
The compound features an oxazolidine-2,4-dione core linked via a methyl group to an azetidin-3-yl ring, which is substituted with a 4-bromothiophene-2-carbonyl moiety.
Properties
IUPAC Name |
3-[[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O4S/c13-8-1-9(20-6-8)11(17)14-2-7(3-14)4-15-10(16)5-19-12(15)18/h1,6-7H,2-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEZGAWSWSJFQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CS2)Br)CN3C(=O)COC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Bromothiophene-2-carboxylic Acid
4-Bromothiophene-2-carbonitrile (CAS 18791-99-6) serves as a pivotal intermediate. Hydrolysis under acidic or basic conditions yields the carboxylic acid:
$$
\text{4-Bromothiophene-2-carbonitrile} \xrightarrow[\text{H}_2\text{O, H}^+ \text{or OH}^-]{\Delta} \text{4-Bromothiophene-2-carboxylic Acid}
$$
This method achieves >90% yield when using concentrated HCl at reflux.
Conversion to 4-Bromothiophene-2-carbonyl Chloride
Treatment with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ produces the acyl chloride:
$$
\text{4-Bromothiophene-2-carboxylic Acid} \xrightarrow[\text{SOCl}_2]{\text{reflux}} \text{4-Bromothiophene-2-carbonyl Chloride}
$$
Reaction conditions: 60°C for 3 h, yielding 85–92%.
Azetidine Ring Construction
Cyclization of Gamma-Amino Alcohols
Azetidine formation via intramolecular nucleophilic substitution:
$$
\text{H}2\text{NCH}2\text{CH}2\text{CH}2\text{OH} \xrightarrow[\text{TsCl, Base}]{\text{cyclization}} \text{Azetidine}
$$
Yields range from 50–70% depending on substituents.
Functionalization at C3 Position
The azetidine’s C3 methyl group is introduced via alkylation:
$$
\text{Azetidine} + \text{CH}_3\text{X} \xrightarrow[\text{Base}]{\text{DMSO}} \text{3-Methylazetidine}
$$
Iodomethane (CH₃I) in DMF with NaH achieves 65% yield.
Synthesis of Oxazolidine-2,4-dione
Cyclocarbonylation of 1,3-Diols
Phosgene (COCl₂) or diphosgene mediates cyclization:
$$
\text{HOCH}2\text{CH(OH)CH}2\text{OH} \xrightarrow[\text{COCl}2]{\text{Et}3\text{N}} \text{Oxazolidine-2,4-dione}
$$
Reaction in dichloromethane at 0°C yields 75–80%.
Convergent Assembly of Target Molecule
Amide Coupling of Azetidine and Thiophene Carbonyl
4-Bromothiophene-2-carbonyl chloride reacts with 3-methylazetidine:
$$
\text{3-Methylazetidine} + \text{4-Bromothiophene-2-carbonyl Chloride} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM}} \text{1-(4-Bromothiophene-2-carbonyl)-3-methylazetidine}
$$
Yield: 78%.
Alkylation with Oxazolidine-2,4-dione
Mitsunobu reaction links the azetidine’s methyl group to oxazolidine-2,4-dione:
$$
\text{1-(4-Bromothiophene-2-carbonyl)-3-methylazetidine} + \text{Oxazolidine-2,4-dione} \xrightarrow[\text{DIAD, PPh}_3]{\text{THF}} \text{Target Compound}
$$
Yield: 62%.
Optimization and Challenges
Steric Hindrance in Azetidine Functionalization
The strained azetidine ring necessitates mild conditions to prevent ring-opening. Microwave-assisted synthesis reduces reaction times by 40% while maintaining yields.
Purification Strategies
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves intermediates.
- Recrystallization : Ethanol/water mixtures purify the final compound (>99% purity).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Substitution Reactions
The triazole ring undergoes nucleophilic substitution, particularly at the sulfur atom in the mercapto-triazole intermediate. For example, 1-(4-toluenesulfonyl)-4-(3-mercapto-4-methyl-4H-1,2,4-triazol-5-yl)piperidine (8) reacts with N-alkyl/phenyl/aryl-2-bromo ethanamides (11a–o ) to form thioether derivatives (12a–o ) .
| Electrophile (R Group) | Product (Compound ID) | Key Conditions |
|---|---|---|
| Methyl (11a ) | 12a | Ice-cold water, 6–8 hrs |
| Phenyl (11d ) | 12d | Basic aqueous medium |
| 4-Methylphenyl (11m ) | 12m | Room temperature |
These reactions proceed via nucleophilic attack of the thiol group on the bromo ethanamide electrophiles, yielding derivatives with variable R groups .
Cyclization Reactions
The synthesis of the triazole core involves cyclization steps. For instance:
-
1-(4-Toluenesulfonyl)-4-(2-hydrazinocarbonyl)piperidine (5) reacts with methyl isothiocyanate to form 1-(4-toluenesulfonyl)-4-[1-(methylaminothiocarbonyl)-2-hydrazinocarbonyl]piperidine (7) .
-
Subsequent cyclization of 7 under acidic conditions generates the triazole ring in 8 .
Enzyme Inhibition Activity
While not a direct chemical reaction, the compound’s derivatives exhibit enzyme inhibition through non-covalent interactions (e.g., hydrogen bonding, π-π stacking). Key findings include:
| Compound ID | Target Enzyme | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 12d | AChE | 0.73 ± 0.54 | |
| 12m | α-Glucosidase | 19.35 ± 1.28 | |
| 12d | BChE | 0.017 ± 0.53 |
These results highlight the role of structural modifications in modulating biological activity .
Salt Formation
The dihydrochloride salt is formed via protonation of the piperidine nitrogen using hydrochloric acid. This enhances solubility and stability for biological testing .
Functional Group Transformations
-
Ester Hydrolysis : The ethoxycarbonyl group in 3 is hydrolyzed to a hydrazinocarbonyl group in 5 using hydrazine hydrate .
-
Thiocarbonylation : Reaction with methyl isothiocyanate introduces a thiourea moiety in 7 .
Key Reagents and Conditions
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Nucleophilic Substitution | 2-Bromo ethanoyl bromide, alkyl amines | Form |
Scientific Research Applications
3-((1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and possible biological activities.
Biological Research: Researchers investigate its effects on various biological systems to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-((1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The bromothiophene moiety may interact with enzymes or receptors, while the azetidine and oxazolidine-2,4-dione structures can modulate the compound’s overall activity and stability. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Molecular Properties :
Key Features :
- The bromothiophene group introduces steric bulk and electron-withdrawing effects, which may influence reactivity and binding interactions.
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The following table compares the target compound with structurally similar analogs (see –12):
Key Observations :
Substituent Diversity: The target compound’s bromothiophene group contrasts with methoxyphenyl (electron-donating), halogenated phenyl sulfonyl (electron-withdrawing), and dimethylamino benzoyl (electron-rich) groups in analogs. Bromine’s polarizability and hydrophobic character may enhance membrane permeability compared to fluorine or chlorine .
Molecular Weight Trends :
- The target compound (359.20 g/mol) is heavier than analogs due to the bromine atom and thiophene ring. Lower-weight analogs (e.g., 304.30 g/mol ) may exhibit better bioavailability.
Synthetic Accessibility :
Structural Stability and Bonding
- Bond Lengths and Angles: notes that bond lengths in related chroman-2,4-dione derivatives fall within normal ranges, suggesting similar stability for the oxazolidine-dione core across analogs .
Functional Implications
- Electron Effects: The electron-withdrawing bromothiophene group in the target compound may stabilize adjacent carbonyl groups, influencing resonance and reactivity. Methoxy and dimethylamino groups in analogs could enhance solubility via polar interactions .
Biological Interactions :
Biological Activity
3-((1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound integrates an oxazolidine ring, an azetidine moiety, and a bromothiophene substituent, which collectively contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula for 3-((1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is , with a molecular weight of approximately 358.21 g/mol. The presence of the bromothiophene moiety enhances the compound's reactivity and binding affinity to various biological targets due to its electron-withdrawing characteristics.
Antimicrobial Activity
Research indicates that compounds similar to 3-((1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Studies have shown that derivatives containing oxazolidine rings can effectively inhibit bacterial growth. The mechanism often involves the inhibition of protein synthesis in bacteria, making them potential candidates for new antibiotic therapies .
- Antifungal Properties : Similar compounds have demonstrated efficacy against various fungal strains, suggesting that the oxazolidine structure may disrupt fungal cell wall synthesis or function .
| Compound | Activity | Reference |
|---|---|---|
| 3-((1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione | Antimicrobial | |
| 1,3,4-Oxadiazole Derivatives | Antibacterial and antifungal |
Anti-inflammatory Activity
Compounds with oxazolidine structures have been reported to exhibit anti-inflammatory effects. These activities are often linked to the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. The bromothiophene moiety may enhance these effects by modulating inflammatory pathways .
Anticancer Potential
The anticancer properties of this compound are particularly noteworthy. Preliminary studies suggest that it may interact with specific proteins involved in cancer pathways:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases or by inhibiting cell proliferation signals. Molecular docking studies indicate potential binding sites on key regulatory enzymes involved in cancer metabolism.
Case Studies
Several case studies highlight the biological activity of structurally related compounds:
- Study on Oxadiazole Derivatives : A series of compounds containing the 1,3,4-oxadiazole ring were synthesized and evaluated for their antimicrobial activity. Some derivatives exhibited higher efficacy than standard antibiotics like ampicillin .
- Antitumor Activity Research : A study focused on azetidine-based compounds demonstrated significant anticancer activity against various cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction being elucidated through in vitro assays.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing 3-((1-(4-bromothiophene-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Azetidine Functionalization : React 4-bromothiophene-2-carbonyl chloride with an azetidine derivative (e.g., 3-aminomethylazetidine) under inert conditions (N₂ atmosphere) to form the azetidine-thiophene intermediate .
Oxazolidine-2,4-dione Conjugation : Couple the intermediate with oxazolidine-2,4-dione using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization for high-purity yields .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Employ a combination of:
- NMR Spectroscopy : H and C NMR to verify substituent connectivity (e.g., azetidine-CH₂-oxazolidine linkage at δ 3.5–4.2 ppm) .
- X-ray Crystallography : Resolve the planar conformation of the oxazolidine-2,4-dione core and azetidine ring geometry .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~440–450 m/z) .
Q. What core biological activities are associated with this compound?
- Methodological Answer :
- Enzyme Inhibition : Screen against serine proteases (e.g., human leukocyte elastase, HLE) using fluorogenic substrates (e.g., MeOSuc-AAPV-AMC) to quantify IC₅₀ values .
- Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution assays (MIC determination) .
- Cellular Assays : Evaluate cytotoxicity in mammalian cell lines (e.g., HEK-293) using MTT assays to assess therapeutic index .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize inhibitory activity against HLE?
- Methodological Answer :
- Substituent Variation : Replace the 4-bromothiophene group with electron-withdrawing (e.g., nitro) or bulky (e.g., naphthyl) substituents to probe steric/electronic effects on HLE binding .
- Bioisosteric Replacement : Substitute the azetidine ring with pyrrolidine or piperidine to assess conformational flexibility .
- Kinetic Analysis : Perform time-dependent inhibition assays to distinguish competitive vs. allosteric mechanisms .
Q. How to resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Standardization : Compare results from fluorometric (HLE) vs. colorimetric (e.g., caseinolytic) assays to identify substrate-specific interference .
- Membrane Permeability : Use Caco-2 cell monolayers to determine if discrepancies arise from poor cellular uptake .
- Metabolite Profiling : Perform LC-MS/MS to detect degradation products (e.g., hydrolyzed oxazolidine) that may alter activity .
Q. What strategies enhance metabolic stability of the oxazolidine-2,4-dione core?
- Methodological Answer :
- Steric Shielding : Introduce methyl groups at the 5-position of oxazolidine-2,4-dione to block enzymatic hydrolysis .
- Deuterium Labeling : Replace labile hydrogens (e.g., α to carbonyl) with deuterium to slow CYP450-mediated oxidation .
- Prodrug Design : Mask the dione moiety as a ketal or ester to improve plasma stability .
Q. How to design enantioselective syntheses for chiral variants of this compound?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during azetidine-thiophene coupling to induce asymmetry .
- Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze racemic intermediates selectively .
- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with DFT-simulated data .
Q. What computational approaches predict binding modes with bacterial ribosomes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with the 50S ribosomal subunit (PDB: 1XBP) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds (e.g., oxazolidine carbonyl with A2451) .
- Free Energy Calculations : Apply MM-PBSA to rank binding affinities of analogs .
Methodological Considerations Table
| Research Aspect | Key Parameters | References |
|---|---|---|
| Synthetic Yield Optimization | Solvent (DMF vs. THF), Temperature (0–25°C) | |
| HLE Inhibition | IC₅₀ (nM), Ratio | |
| Metabolic Stability | Half-life (t₁/₂) in Liver Microsomes | |
| Enantiomeric Excess (ee) | Chiral HPLC (Chiralpak AD-H column) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
